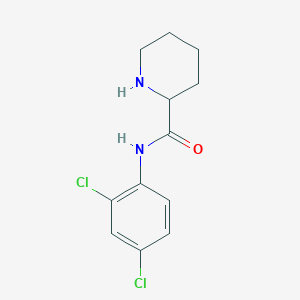

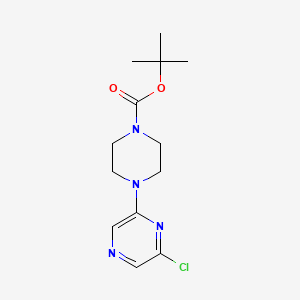

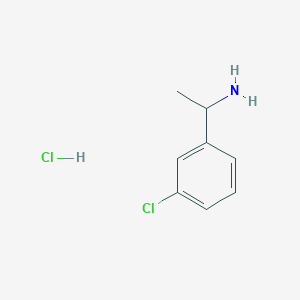

![molecular formula C10H14N2 B1356895 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine CAS No. 518051-96-2](/img/structure/B1356895.png)

2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine” is used in the manufacture of the antihypertensive drug Benazepril .

Synthesis Analysis

A solid-phase strategy has been developed for the synthesis of di- and trisubstituted benzazepine derivatives. The process involves the synthesis of 5-Amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine and 5-amino-1-tert-butoxycarbonyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine G-protein coupled receptor-targeted (GPCR-targeted) scaffolds in a six-step solution-phase process .Molecular Structure Analysis

The molecular formula of “2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine” is C10H13N . The IUPAC name is 2,3,4,5-tetrahydro-1 H -1-benzazepine .Chemical Reactions Analysis

Tertiary enamides underwent successively Knoevenagel reaction with different active methylene compounds and intramolecular Michael addition under the sequential catalysis of proline and AlCl3 to afford diverse 2,3,4,5-tetrahydro-1H-azepine derivatives in high yields .Physical And Chemical Properties Analysis

The molecular weight of “2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine” is 147.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 .科学的研究の応用

Nitric Oxide Synthase Inhibitors

A novel class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives was designed as human nitric oxide synthase (NOS) inhibitors. These derivatives, particularly potent inhibitors like 17, 18, 25, (±)-39, and (±)-40, showed high selectivity for human neuronal NOS. Their potential therapeutic applications, including a significant role in neuropathic pain management, were demonstrated in an in vivo spinal nerve ligation model and various in vitro safety pharmacology studies (Annedi et al., 2012).

Solid-Phase Synthesis of Benzazepine Derivatives

A solid-phase strategy was developed for synthesizing di- and trisubstituted benzazepine derivatives. Using this method, 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine and similar G-protein coupled receptor-targeted scaffolds were efficiently synthesized and functionalized. The strategy proved effective for preparing a pilot library of di- and trisubstituted benzazepines in high purity, showcasing its utility in drug discovery and development (Boeglin et al., 2007).

Synthetic Procedures for Benzazepine Derivatives

A multi-step synthetic procedure was developed to prepare various 2,3,4,5-tetrahydro-1H-benzazepine derivatives. This process involved condensation, reduction, and cyclization reactions, leading to a range of target compounds. The biological activities of these compounds were also briefly explored, indicating their potential in pharmacological research (Bobowski et al., 1979).

Synthesis of Polyheterocyclic Systems

2-Amino-6-(4-methylphenylsulphonyl)-5,6-dihydro-4H-benzo[b]thieno[3,2-d] azepin-1-yl cyanide underwent annelation reactions to yield compounds with novel heterocyclic structures. These compounds, obtained through nucleophilic displacement reactions, demonstrated the versatility of 2,3,4,5-tetrahydro-1H-benzo[b]azepine in synthesizing complex polyheterocyclic systems with potential biological activity (Venkateswarlu & Sunkaraneni, 2005).

Synthesis of Novel Tetrahydrobenzazepine Derivatives

A concise and efficient method was reported for synthesizing novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tricyclic tetrahydro-1-benzazepines. This approach utilized 2-(allylaryl)glycinates to create key intermediates, which were then hydrolyzed or converted into tricyclic target compounds. This synthesis pathway highlights the compound's potential in creating pharmacologically relevant structures (Guerrero et al., 2020).

特性

IUPAC Name |

2,3,4,5-tetrahydro-1H-1-benzazepin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIPUMXQKNWUSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

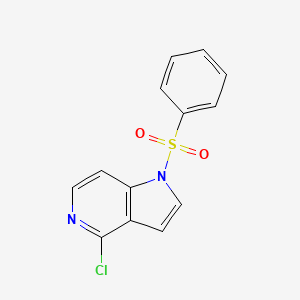

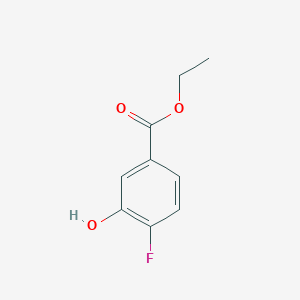

![5-Methylimidazo[1,2-a]pyrimidine](/img/structure/B1356814.png)

![5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1356826.png)